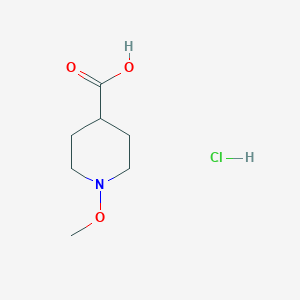

1-Methoxypiperidine-4-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

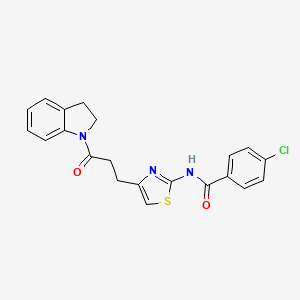

1-Methoxypiperidine-4-carboxylic acid hydrochloride, also known as N-Methylisonipecotic acid hydrochloride , is an organic compound with the chemical formula C₇H₁₃NO₂ HCl . It is a white crystalline powder or crystals, and its melting point ranges from 228.0°C to 237.0°C . This compound was originally part of the Alfa Aesar product portfolio and is now available under the Thermo Scientific Chemicals brand .

Molecular Structure Analysis

The molecular structure of 1-Methoxypiperidine-4-carboxylic acid hydrochloride consists of a piperidine ring with a carboxylic acid group and a methoxy (CH₃O) substituent. The hydrochloride salt forms due to the presence of the chloride ion (HCl). The compound’s molecular weight is approximately 179.65 g/mol .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Corrosion Inhibition

A study on the corrosion control of mild steel using a methoxyphenyl-containing compound demonstrated significant inhibition efficiency in a hydrochloric acid medium. This research suggests that methoxy-substituted compounds can play a critical role in protecting metals against corrosion, potentially including derivatives like "1-Methoxypiperidine-4-carboxylic acid hydrochloride" (Bentiss et al., 2009).

Polymer Chemistry

In polymer chemistry, the synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid were explored. The study identified optimal conditions for controlled polymerization, highlighting the importance of specific catalysts and the potential for creating biodegradable polymers (Pounder et al., 2011).

Antimicrobial Activity

Research into new pyridine derivatives, including piperidine-related structures, demonstrated variable and modest antimicrobial activity. Such studies indicate the potential of piperidine derivatives in developing new antimicrobial agents, which could include "1-Methoxypiperidine-4-carboxylic acid hydrochloride" (Patel et al., 2011).

Photocleavage Efficiency

Another study investigated the effects of aromatic substituents on the photocleavage of carboxylic acids. The findings suggest that methoxy substitution can enhance the efficiency of photolabile groups, which is relevant for the design of photo-responsive molecules (Papageorgiou & Corrie, 2000).

Catalysis and Chemical Synthesis

Research on Lewis acid-Lewis acid heterobimetallic cooperative catalysis presented a catalytic asymmetric aza-Michael reaction, indicating that specific molecular structures can significantly impact catalytic efficiency and selectivity. This area of study could be relevant for the synthesis and application of "1-Methoxypiperidine-4-carboxylic acid hydrochloride" in complex chemical reactions (Yamagiwa et al., 2005).

Propriétés

IUPAC Name |

1-methoxypiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJYRQZXFODEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxypiperidine-4-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate](/img/structure/B2739993.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2739994.png)

![2-(4-Chloro-3-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2739995.png)

![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2739996.png)

![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2740007.png)

![N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2740009.png)